N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
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Overview
Description
N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole core, a pyrrolidinone moiety, and an acetamide group, making it a subject of study for its chemical properties and biological activities.
Scientific Research Applications
N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, followed by ammonolysis . Another approach is the intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters .
Industrial Production Methods
Industrial production methods for this compound are less documented but likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and indole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Piracetam: A well-known nootropic with a similar pyrrolidinone structure.
Phenylpiracetam: Another nootropic with enhanced potency and a phenyl group.
2-(2-oxopyrrolidin-1-yl)acetamide: A simpler analog with similar biological activities.
Uniqueness
N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is unique due to its indole core, which imparts distinct chemical and biological properties compared to its simpler analogs
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-17-9-3-5-11-20(17)25-24(30)23(29)19-15-27(21-12-6-4-10-18(19)21)16-22(28)26-13-7-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDRMXYOQOUSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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